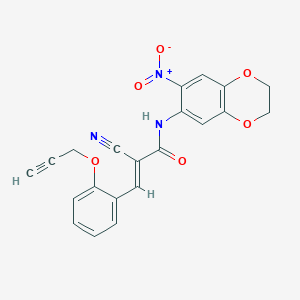
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound, featuring a furan ring, a pyrazole ring, and a thiophene ring integrated into a cyclopentane carboxamide structure. These multi-ring structures imbue the compound with unique chemical properties that make it a subject of interest in various scientific research domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. Starting with furan, thiophene, and pyrazole derivatives, a series of substitutions, additions, and cyclizations are carried out to achieve the target compound. The key steps include the formation of the pyrazole ring via cyclization, the introduction of the furan moiety through a Friedel-Crafts acylation reaction, and the coupling of the thiophene ring under Buchwald-Hartwig amination conditions. Reaction conditions often involve catalysts like palladium and bases such as potassium carbonate, in solvents like dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may be scaled up using continuous flow reactors to enhance reaction efficiency and yield. Automation and control of reaction parameters like temperature, pressure, and reaction time are critical to ensure consistency and quality. Green chemistry principles, including the use of less hazardous solvents and the recycling of catalysts, are also increasingly adopted to minimize environmental impact.
化学反应分析
Types of Reactions
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions:
Oxidation: Typically using reagents like hydrogen peroxide or KMnO₄, leading to the formation of oxo derivatives.
Reduction: Catalytic hydrogenation can reduce specific double bonds in the rings.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the furan, pyrazole, and thiophene rings.
Common Reagents and Conditions
Common reagents include palladium on carbon (Pd/C) for hydrogenation, potassium permanganate (KMnO₄) for oxidation, and lithium aluminum hydride (LiAlH₄) for reduction. Reactions usually require controlled conditions such as low temperatures for highly reactive reagents and inert atmospheres to prevent oxidation.
Major Products Formed
Major products depend on the specific reactions and conditions but could include hydroxylated derivatives, reduced cyclic structures, and various substituted analogs.
科学研究应用
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has versatile applications across multiple scientific domains:
Chemistry: Used as a building block for more complex molecules, and in studying reaction mechanisms.
Biology: May act as a ligand in biochemical assays to probe the activity of enzymes or receptors.
Medicine: Investigated for potential pharmacological effects, such as anti-inflammatory or anti-cancer properties due to its multi-ring structure.
Industry: Employed in the synthesis of materials with specific electronic properties, such as conductive polymers.
作用机制
The compound interacts with biological targets through its multi-ring structure, which can mimic natural substrates or inhibitors. Its specific mechanism may involve binding to enzymes or receptors, altering their activity through steric hindrance or electronic interactions, affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
When compared to other compounds with similar ring structures (e.g., N-(2-(3-phenyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide or N-(2-(4-(thien-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide), N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits unique interactions due to its distinct combination of furan, pyrazole, and thiophene rings. This gives it specific electronic and steric properties that might influence its reactivity and biological activity differently.
Similar compounds include:
N-(2-(3-phenyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
N-(2-(4-(thien-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide
N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Each has its own unique properties but shares the core multi-ring structure that defines their class. This brings nuances in their uses and effects, influenced by the precise arrangement and types of rings involved.
属性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(19(6-1-2-7-19)17-4-3-11-25-17)20-8-9-22-13-16(12-21-22)15-5-10-24-14-15/h3-5,10-14H,1-2,6-9H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHUTYTXWDXBKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)
![5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2399584.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)
![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)



![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)

![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2399603.png)
